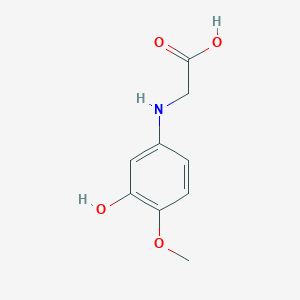
N-(3-Hydroxy-4-methoxyphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-4-methoxyphenyl)glycine: is an organic compound that belongs to the class of phenylglycines It is characterized by the presence of a hydroxy group at the third position and a methoxy group at the fourth position on the phenyl ring, along with a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-methoxyphenyl)glycine typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions: N-(3-Hydroxy-4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylglycines depending on the nucleophile used.
科学的研究の応用
N-(3-Hydroxy-4-methoxyphenyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-(3-Hydroxy-4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The glycine moiety may also contribute to its activity by interacting with amino acid transporters and receptors.
類似化合物との比較
- N-(3-Hydroxy-4-methoxybenzoyl)glycine
- 4-Hydroxy-3-methoxyphenylglycol
- 4-Hydroxy-3-methoxybenzaldehyde
Comparison: N-(3-Hydroxy-4-methoxyphenyl)glycine is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-8-3-2-6(4-7(8)11)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAJSCXYFDJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615566 |
Source


|
| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117427-57-3 |
Source


|
| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

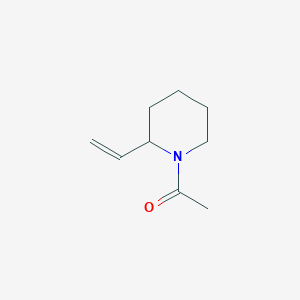
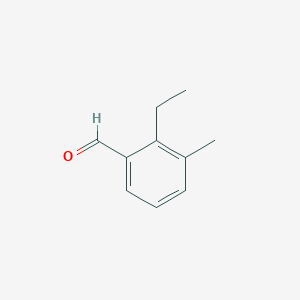
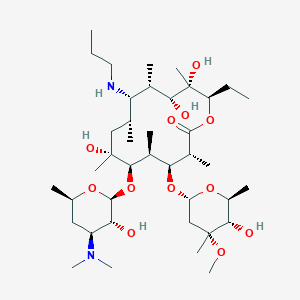


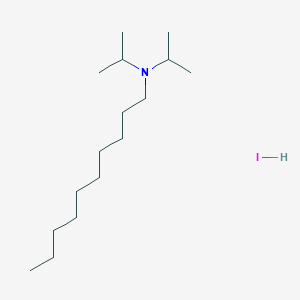
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
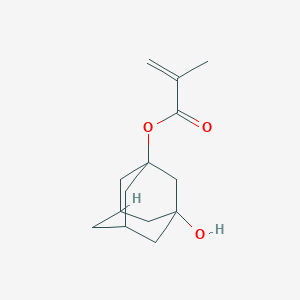
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
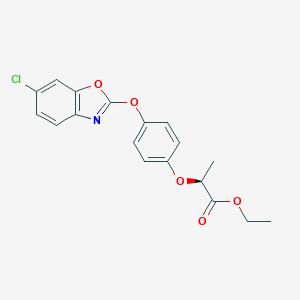

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

